N-Methylformanilide-carbonyl-13C is a derivative of N-Methylformanilide, characterized by the incorporation of a carbon-13 isotope at the carbonyl position. This compound has the molecular formula and is primarily recognized for its role in organic synthesis and as a tool in nuclear magnetic resonance (NMR) spectroscopy. The presence of the carbon-13 isotope allows for enhanced resolution in NMR studies, facilitating the investigation of molecular structures and dynamics.
N-Methylformanilide itself is a secondary amide, notable for its colorless and nearly odorless liquid form at room temperature. It is structurally related to other formamides, such as formamide and dimethylformamide, but has distinct properties that make it suitable for specific applications in chemical synthesis and analysis .
These reactions are essential for synthesizing more complex organic molecules and studying reaction mechanisms through isotopic labeling .
While N-Methylformanilide-carbonyl-13C itself may not have direct biological activity, its parent compound, N-Methylformanilide, has been investigated for its potential effects on biological systems. The compound exhibits low toxicity and is used as a solvent in various biochemical applications. Its derivatives may also be explored for pharmacological activities due to their structural similarity to biologically active compounds .
The synthesis of N-Methylformanilide-carbonyl-13C typically involves:
These methods allow for the production of N-Methylformanilide-carbonyl-13C in laboratory settings, facilitating its use in research and industrial applications .
N-Methylformanilide-carbonyl-13C serves several important functions:
The interaction studies involving N-Methylformanilide-carbonyl-13C focus on its reactivity with various nucleophiles and electrophiles. By utilizing carbon-13 NMR spectroscopy, researchers can gain insights into how the compound interacts with other molecules, helping to elucidate reaction pathways and mechanisms. Studies often compare chemical shifts induced by substituents on the carbonyl group to understand electronic effects better .
N-Methylformanilide-carbonyl-13C is related to several other compounds that exhibit similar functional groups. Here are some notable comparisons:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Formamide | Simplest formamide; used widely as a solvent. | |
Dimethylformamide | More stable than N-Methylformanilide; common solvent. | |
Acetamide | Simple amide; used in organic synthesis. | |
N,N-Dimethylacetamide | Used as a solvent; similar reactivity profile. |
The uniqueness of N-Methylformanilide-carbonyl-13C lies in its specific isotopic labeling that aids in detailed structural studies via NMR spectroscopy, distinguishing it from other similar compounds that lack this feature .
N-Methylformanilide-carbonyl-13C maintains the molecular formula C8H9NO with specific isotopic enrichment at the carbonyl carbon position [1] [2]. The compound exhibits 99 atom percent carbon-13 isotopic purity at the formyl carbon, distinguishing it from the natural abundance isotopologue [3] [2]. The isotopic composition is confirmed through the International Union of Pure and Applied Chemistry name N-methyl-N-phenylformamide and the structure-specific Simplified Molecular Input Line Entry System notation CN([13CH]=O)C1=CC=CC=C1, which explicitly indicates the carbon-13 labeling at the formyl position [1].
The isotopic labeling results in a mass shift of one atomic mass unit, increasing the molecular weight from 135.16 grams per mole for the unlabeled compound to 136.16 grams per mole for the carbon-13 labeled version [1] [2]. This mass difference enables distinctive identification through mass spectrometry, where the labeled compound produces a molecular ion peak at mass-to-charge ratio 136 compared to 135 for the natural abundance compound [3].
Table 1: Isotopic Composition Data
Property | Value | Source |
---|---|---|
Molecular Formula | C8H9NO | [1] [2] |
Molecular Weight (13C-labeled) | 136.16 g/mol | [1] [2] |
Molecular Weight (unlabeled) | 135.16 g/mol | [4] [5] |
Isotopic Purity (13C) | 99 atom % | [3] [2] |
Mass Shift | M+1 | [3] |
CAS Registry Number | 61655-07-0 | [1] [2] |
The carbon-13 labeling increases the molecular weight to 136.16 grams per mole, representing a 1.007 gram per mole increment over the natural abundance compound [1] [2]. Mass spectrometry analysis reveals the characteristic M+1 pattern, facilitating unambiguous identification of the isotopically labeled molecule [3]. The isotopic enrichment provides enhanced sensitivity for analytical applications, particularly in nuclear magnetic resonance spectroscopy where carbon-13 nuclei produce strong, detectable signals due to their non-zero nuclear spin properties [6].
The carbon-13 labeled carbonyl group serves as a sensitive probe for studying molecular interactions and reaction mechanisms [1]. In carbon tetrachloride solutions, dimerization equilibria induce characteristic downfield shifts of 0.2 to 0.5 parts per million in the carbonyl carbon-13 resonance due to electric field effects [1]. These spectroscopic properties enable detailed mechanistic studies and isotopic tracing applications in chemical research.
N-Methylformanilide-carbonyl-13C exhibits a melting point range of 8 to 13 degrees Celsius, consistent with reported values for the natural abundance compound [2] [7] [8]. The relatively low melting point reflects the molecular structure characteristics and intermolecular interactions present in the crystalline state. The compound maintains a boiling point of 243 to 244 degrees Celsius at standard atmospheric pressure [7] [8], indicating substantial thermal stability under normal laboratory conditions.
The isotopic substitution does not significantly alter the fundamental thermodynamic properties, as the carbon-13 isotope effect on phase transition temperatures is typically minimal for single isotopic substitutions [3] [2]. This thermal behavior enables standard handling and purification procedures commonly employed for organic compounds of similar molecular weight and polarity characteristics.
The solubility characteristics of N-Methylformanilide-carbonyl-13C demonstrate immiscibility with water, consistent with the hydrophobic nature of the aromatic ring system and the moderate polarity of the formamide functional group [5] [7]. Quantitative solubility measurements indicate water solubility of approximately 10.3 grams per liter under standard conditions [9], representing limited but measurable aqueous solubility.
The compound exhibits enhanced solubility in organic solvents due to the presence of both polar and nonpolar structural features. The logarithmic partition coefficient (LogP) value of 1.41 at 25 degrees Celsius indicates moderate lipophilicity [5], suggesting favorable partitioning into organic phases while maintaining some affinity for aqueous environments. The predicted acid dissociation constant (pKa) of 0.53 ± 0.50 reflects the weak basicity of the nitrogen atom in the amide structure [5].
Table 2: Solubility and Partition Properties
Property | Value | Source |
---|---|---|
Water Solubility | 10.3 g/L | [9] |
Water Miscibility | Immiscible | [5] [7] |
LogP (25°C) | 1.41 | [5] |
pKa (predicted) | 0.53 ± 0.50 | [5] |
pH (saturated solution) | 3.5-5.5 at 20°C | [5] |
The density of N-Methylformanilide-carbonyl-13C measures 1.095 grams per milliliter at 25 degrees Celsius [8] [9], indicating a density greater than water but typical for aromatic organic compounds of comparable molecular weight. This density value enables accurate volumetric measurements and facilitates separation techniques based on density differences.
The refractive index value of n20/D 1.561 provides optical characterization data essential for compound identification and purity assessment [8]. This parameter reflects the electronic structure and polarizability of the molecule, particularly the contribution of the aromatic ring system and the carbonyl functional group to the overall optical properties.
Additional physical parameters include a vapor pressure of 2.66 Pascals at 25 degrees Celsius [9], indicating low volatility under ambient conditions. The flash point of 127 degrees Celsius in closed cup testing demonstrates appropriate thermal stability for laboratory handling while requiring standard precautions for elevated temperature applications [8].
The electronic structure of N-Methylformanilide-carbonyl-13C exhibits characteristic amide resonance stabilization involving delocalization of the nitrogen lone pair electrons into the carbonyl pi-antibonding orbital [10]. Natural bond orbital analysis and natural resonance theory calculations demonstrate that amides exist as resonance hybrids consisting primarily of the parent Lewis structure and a secondary dipolar form [10]. The resonance contribution enhances the carbon-nitrogen bond character, shortening the bond length relative to typical single bonds while lengthening and strengthening the carbon-oxygen double bond.
In formamide derivatives, the carbon-nitrogen bond length typically ranges from 1.28 to 1.38 Angstroms, significantly shorter than the 1.47 Angstrom length characteristic of carbon-nitrogen single bonds in aliphatic amines [11]. The 1.30 Angstrom carbon-nitrogen bond length observed in formamide represents substantial double bond character, near the lower limit for bonds of this type [11]. This bond shortening results from resonance delocalization, which contributes approximately 15 to 20 kilocalories per mole of stabilization energy to the ground state structure [10] [12].
The carbonyl carbon-oxygen bond exhibits characteristics intermediate between single and double bond lengths due to the resonance effects. The carbon-13 labeling at this position enables direct observation of electronic environment changes through nuclear magnetic resonance chemical shift variations, particularly sensitive to changes in electron density distribution during molecular interactions or chemical transformations [1].
Table 3: Electronic Structure Parameters
Bond Type | Length (Å) | Character | Source |
---|---|---|---|
C-N (amide) | 1.28-1.38 | Partial double bond | [11] |
C-N (typical single) | 1.47 | Single bond reference | [11] |
C-O (formamide) | Variable | Resonance affected | [10] |
Resonance Energy | 15-20 kcal/mol | Stabilization | [10] [12] |
The conformational behavior of N-Methylformanilide-carbonyl-13C involves restricted rotation around the carbon-nitrogen amide bond due to partial double bond character arising from resonance stabilization [13] [14]. Nuclear magnetic resonance studies of similar N-methylformamide compounds reveal conformational exchange dynamics with rotation barriers typically ranging from 15 to 20 kilocalories per mole [14] [15].
Variable temperature nuclear magnetic resonance experiments demonstrate coalescence behavior characteristic of restricted rotation processes [14]. The trans conformation of N-methylformamide represents an intermediate case with relatively low barriers to internal rotation of the methyl group, while the formyl group rotation exhibits higher energy barriers due to the resonance stabilization requirements [13]. Coupling between overall molecular rotation and methyl group internal rotation significantly complicates spectroscopic analysis but provides detailed information about conformational preferences.
Density functional theory calculations at the M06-2X/6-311+G* level accurately reproduce experimental rotation barriers, with calculated values of 19.5 kilocalories per mole for related N-benzhydrylformamide derivatives [14] [16]. The barrier height correlates directly with the degree of amide resonance, as quantified through natural bond orbital analysis and bond order calculations [17] [18].
The methyl group internal rotation exhibits a much lower barrier, approximately 55 centimeters⁻¹ (0.157 kilocalories per mole), allowing nearly free rotation at room temperature [13]. This creates complex coupling effects between the methyl torsion and overall molecular rotation, requiring sophisticated theoretical treatments for complete spectroscopic analysis.
Table 4: Conformational Parameters
Rotation Type | Barrier (kcal/mol) | Temperature Effect | Source |
---|---|---|---|
Formyl C-N rotation | 15-20 | Coalescence observed | [14] [15] |
Methyl internal rotation | 0.157 | Nearly free | [13] |
Calculated barrier (DFT) | 19.5 | M06-2X/6-311+G* | [14] |
Experimental formamide | 16.6 | Literature value | [19] |
The synthesis of N-methylformanilide has been extensively studied using traditional organic chemistry approaches. The most established methods involve the direct formylation of N-methylaniline using various formylating agents.
The reaction between N-methylaniline and formic acid represents the most widely utilized classical approach for N-methylformanilide synthesis [1] [2]. This method involves an equilibrium reaction between esterification and hydrolysis, requiring continuous removal of water generated during the reaction. The traditional approach necessitates a large excess of anhydrous formic acid (typically 2.0-2.5 molar equivalents relative to N-methylaniline) to drive the equilibrium toward product formation [3].
A significant improvement to this method was developed utilizing metaboric anhydride as a chemical dehydrating agent [1] [2]. In this optimized procedure, boric acid is first refluxed with water in the presence of a water-immiscible solvent to generate metaboric anhydride in situ. The reaction mixture is then cooled to 60-90°C, followed by direct addition of formic acid and N-methylaniline. This approach achieves radiochemical yields of 72-83% and permits the use of aqueous formic acid (88% mass content) rather than anhydrous formic acid [1] [2].
The formamide approach involves heating N-methylaniline with formamide in glacial acetic acid solution, achieving yields of 67.5% [4]. This method offers the advantage of using readily available starting materials and established reaction conditions, though it requires anhydrous conditions and prolonged heating.
Several alternative methods have been developed for N-methylformanilide synthesis. The reaction of aniline with dimethylformamide under reflux conditions provides an alternative route, though with limited substrate scope [5]. Additionally, the synthesis can be achieved through the reaction of methyl formate with methylamine in aqueous solution, following a 40°C reaction with stirring for three days, achieving overall yields of 90% [6].
The incorporation of carbon-13 isotopes into N-methylformanilide requires specialized synthetic approaches that ensure high isotopic purity while maintaining synthetic efficiency. Several established methods have been developed for introducing 13C labels into carbonyl-containing compounds.
Palladium-Catalyzed Carbonylation
The use of [13C]carbon monoxide in palladium-catalyzed carbonylation reactions represents a highly efficient method for carbonyl-specific labeling [7]. This approach involves the carbonylative coupling of organic halides with organotin compounds in the presence of palladium catalysts. The reaction typically employs Pd(PPh3)4 as the catalyst, with the choice of solvent proving crucial for reaction success. Dimethyl sulfoxide (DMSO) provides optimal conditions, achieving radiochemical yields of 80-83% for various ketone products [7].
Carbon Dioxide Reduction Methods
The reduction of [13C]carbon dioxide to [13C]carbon monoxide followed by subsequent carbonylation reactions provides an alternative pathway for carbonyl labeling [7]. This method involves on-line reduction of cyclotron-produced [13C]carbon dioxide, which is then transferred directly to the reaction vessel using nitrogen gas as carrier. The approach demonstrates the versatility of carbon-13 precursors in synthetic applications.
Direct Formylation with Labeled Precursors
The direct use of [13C]formic acid as a formylating agent provides a straightforward method for introducing carbon-13 labels into formamide derivatives [8]. This approach has been demonstrated in various N-formylation reactions, achieving high selectivity and yields under mild conditions.
Carbonyl-specific labeling techniques have been developed to ensure selective incorporation of carbon-13 isotopes at the desired position within the N-methylformanilide structure.
Isotope Exchange Reactions
Modern isotope exchange methodologies enable late-stage incorporation of carbon-13 labels into organic molecules [9]. These approaches are particularly valuable for complex synthetic targets where early-stage isotope incorporation may be challenging or inefficient.
Catalytic Isotope Incorporation
Recent advances in catalytic methods have expanded the scope of carbonyl-specific labeling. Palladium-mediated synthesis of [carbonyl-11C]acyl amidines and their subsequent cyclization to 11C-labeled compounds demonstrates the potential for extending these methodologies to carbon-13 systems [10].
The achievement of high isotopic purity in 13C-labeled N-methylformanilide requires careful consideration of synthetic methodology and analytical verification.
Purity Standards
Isotopic purity standards for carbon-13 labeled compounds typically require >95% isotopic enrichment [11]. The determination of isotopic purity involves sophisticated analytical techniques, including high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy.
Isotope Correction Methods
Natural abundance correction is essential for accurate determination of isotopic enrichment [12]. The natural abundance of 13C (1.1% of all carbon atoms) necessitates correction algorithms to distinguish between deliberate labeling and natural isotope distribution.
Quality Assessment Protocols
Comprehensive quality assessment protocols include isotope ratio mass spectrometry for precise determination of carbon-13 content, nuclear magnetic resonance spectroscopy for structural confirmation, and chromatographic analysis for chemical purity assessment [12].
Modern catalytic approaches to N-methylformanilide synthesis have revolutionized the field through enhanced efficiency, selectivity, and environmental compatibility.
Transition Metal Catalysis
Palladium-catalyzed methodologies have emerged as powerful tools for formamide synthesis [13]. These catalytic systems enable rapid and selective transformations under mild conditions, often achieving completion within minutes rather than hours required by traditional methods. The use of palladium complexes in carbonylation reactions has proven particularly effective, with reaction times as short as 4 minutes at 90°C [7].
Chromium-Based Catalysis
Chromium(III) catalysts have been successfully employed for N-formylation reactions using methanol as a formyl carrier [8]. This approach demonstrates high chemoselectivity and enables the transformation of both primary and secondary amines to their corresponding N-formamides. The methodology is particularly attractive due to the renewable nature of the catalyst and its potential for large-scale applications.
Heterogeneous Catalysis
Titanium dioxide-based catalysts have been developed for N-formylation reactions at room temperature [14]. These heterogeneous systems offer advantages in terms of catalyst recovery and reuse, while maintaining good selectivity and reaction rates. The mild reaction conditions make these systems particularly suitable for sensitive substrates.
The integration of green chemistry principles into N-methylformanilide synthesis has led to the development of more sustainable and environmentally friendly methodologies.
Solvent-Free Reactions
Solvent-free methodologies have been developed to minimize environmental impact while maintaining high synthetic efficiency [15]. These approaches eliminate the need for organic solvents, reducing waste generation and simplifying purification procedures.
Renewable Feedstocks
The utilization of renewable feedstocks in synthetic processes aligns with sustainability goals [15]. Methods employing bio-based starting materials and catalysts represent important advances in green synthetic chemistry.
Atom Economy Optimization
Modern synthetic methods emphasize atom economy, ensuring that the maximum number of atoms from the starting materials are incorporated into the final product [15]. This approach reduces waste generation and improves overall process efficiency.
Biocatalytic Approaches
Enzymatic methodologies offer exceptional selectivity and operate under mild, environmentally benign conditions [16]. Recent advances in enzyme engineering and directed evolution have expanded the scope of biocatalytic transformations applicable to formamide synthesis.
The purification of N-methylformanilide-carbonyl-13C requires specialized techniques that preserve isotopic integrity while achieving high chemical purity.
Distillation Techniques
Conventional distillation remains a primary purification method for N-methylformanilide, typically achieving purities of 95-98% [17]. For isotopically labeled compounds, careful temperature control is essential to prevent isotope exchange or decomposition. Vacuum distillation is often preferred for heat-sensitive isotopically labeled materials, reducing the risk of thermal degradation.
Chromatographic Purification
High-performance liquid chromatography and column chromatography on silica gel provide excellent purification capabilities, often achieving purities exceeding 99% [17]. These methods are particularly valuable for separating isotopically labeled compounds from unlabeled impurities and for removing catalytic residues.
Crystallization Methods
Recrystallization techniques can achieve purities of 98-99% for compounds that readily crystallize [17]. The choice of solvent system is critical for maintaining isotopic integrity during the crystallization process.
Comprehensive analytical protocols ensure the quality and isotopic purity of N-methylformanilide-carbonyl-13C.
Nuclear Magnetic Resonance Spectroscopy
13C NMR spectroscopy provides definitive structural confirmation and isotopic enrichment determination [18]. The technique enables precise identification of the labeled carbon position and quantification of isotopic enrichment levels.
Mass Spectrometry Analysis
High-resolution mass spectrometry facilitates accurate molecular weight determination and isotopic pattern analysis [19]. The technique is particularly valuable for confirming molecular identity and detecting trace impurities.
Chromatographic Analysis
Gas chromatography-mass spectrometry (GC-MS) provides comprehensive purity assessment and impurity profiling [19]. The technique enables detection of residual starting materials, side products, and other contaminants that might interfere with intended applications.
Isotopic Purity Determination
Specialized analytical methods for isotopic purity determination include isotope ratio mass spectrometry and quantitative 13C NMR spectroscopy [11]. These techniques provide precise measurements of isotopic enrichment levels and ensure compliance with purity specifications.
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